1-Butyl-3-[2-(dimethylamino)ethyl]urea
Description
1-Butyl-3-[2-(dimethylamino)ethyl]urea is a urea derivative characterized by a central urea core (NH$2$CONH$2$) substituted at one nitrogen atom with a butyl group and at the other nitrogen with a 2-(dimethylamino)ethyl group. The dimethylaminoethyl moiety introduces a tertiary amine, enhancing the compound’s basicity and solubility in acidic media due to protonation. Urea derivatives are widely utilized in pharmaceuticals, agrochemicals, and polymer chemistry due to their hydrogen-bonding capacity, thermal stability, and versatility in chemical modifications.
Properties
Molecular Formula |
C9H21N3O |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-butyl-3-[2-(dimethylamino)ethyl]urea |
InChI |
InChI=1S/C9H21N3O/c1-4-5-6-10-9(13)11-7-8-12(2)3/h4-8H2,1-3H3,(H2,10,11,13) |
InChI Key |
VLFSUUBWJQWJKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NCCN(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Butyl-3-[2-(dimethylamino)ethyl]urea can be achieved through several synthetic routes. One common method involves the reaction of butyl isocyanate with 2-(dimethylamino)ethylamine under controlled conditions. The reaction typically proceeds at room temperature and may require a catalyst to enhance the reaction rate. Industrial production methods may involve the use of flow microreactor systems to ensure efficient and sustainable synthesis .
Chemical Reactions Analysis
1-Butyl-3-[2-(dimethylamino)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Esterification: It can participate in esterification reactions, forming esters in the presence of carboxylic acids and catalysts like dicyclohexylcarbodiimide.
Scientific Research Applications
1-Butyl-3-[2-(dimethylamino)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-Butyl-3-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
1-Butyl-3-(2,4-dimethylphenyl)-1-[2-(3-methylphenyl)ethyl]urea
- Structure: This compound (CAS 88451-45-0) replaces the dimethylaminoethyl group with aromatic substituents (2,4-dimethylphenyl and 3-methylphenylethyl groups).
- Key Differences: Hydrophobicity: Aromatic groups increase lipophilicity, reducing water solubility compared to the dimethylaminoethyl-substituted urea.
Functional Analogues with Dimethylaminoethyl Groups
2-(Dimethylamino)ethyl Methacrylate
- Structure: Contains a methacrylate ester linked to a dimethylaminoethyl group.
- Key Differences: Reactivity: The methacrylate group enables polymerization, making it a co-initiator in resin systems. In contrast, the urea group in 1-butyl-3-[2-(dimethylamino)ethyl]urea lacks polymerizable double bonds but may stabilize formulations via hydrogen bonding. Performance: Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin conversion efficiency, suggesting that urea derivatives with dimethylamino groups might exhibit distinct reactivity profiles in redox-initiated systems .
2-(Dimethylamino)ethanethiol
- Structure: Features a thiol (-SH) group instead of urea, with a dimethylaminoethyl chain.
- Key Differences :
- Reactivity : The thiol group enables disulfide bond formation and nucleophilic reactions, whereas the urea group participates in hydrogen bonding.
- Applications : Used in organic synthesis (e.g., reducing agent or ligand), whereas urea derivatives are more common in pharmaceuticals or supramolecular chemistry .
Comparative Data Table
Research Findings and Implications
- Reactivity in Polymer Systems: Dimethylaminoethyl-containing compounds like 2-(dimethylamino)ethyl methacrylate show enhanced redox-initiated polymerization when combined with diphenyliodonium hexafluorophosphate (DPI), but urea derivatives may offer superior hydrogen-bonding stabilization in composite materials .
- Solubility and Bioavailability: The dimethylaminoethyl group in 1-butyl-3-[2-(dimethylamino)ethyl]urea likely improves solubility in acidic environments (e.g., gastrointestinal tract), making it advantageous over lipophilic aromatic ureas for drug delivery .
- Thermal Stability : Urea derivatives generally exhibit higher thermal stability compared to thiols or esters, suggesting utility in high-temperature industrial processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
